5,6-DIIODOBENZO(1,3)DIOXOLE

Description

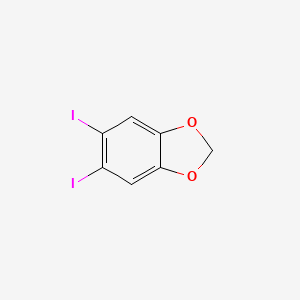

Structure

3D Structure

Properties

IUPAC Name |

5,6-diiodo-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUOIEPSOIEXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=C(C=C2O1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569799 | |

| Record name | 5,6-Diiodo-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-52-8 | |

| Record name | 5,6-Diiodo-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways of 5,6 Diiodobenzo 1,3 Dioxole

Direct Electrophilic Aromatic Iodination of Benzo(1,3)dioxole Precursors

The introduction of two iodine atoms onto the benzo(1,3)dioxole core via direct electrophilic aromatic substitution is a primary synthetic approach. This method relies on the activation of the aromatic ring by the electron-donating methylenedioxy group.

Reactant Systems and Optimized Reaction Conditions

The direct iodination of aromatic compounds, particularly those activated by electron-donating groups like benzo(1,3)dioxole, often requires an oxidative system to generate a potent electrophilic iodine species (e.g., I⁺). Molecular iodine (I₂) itself is generally unreactive toward aromatic rings without an oxidizing agent. researchgate.net

Several oxidative iodination systems have been developed for arenes and can be applied to benzo(1,3)dioxole. colab.ws Common and effective systems include the use of molecular iodine in the presence of an oxidizing agent such as iodic acid (HIO₃), periodic acid (HIO₄), or their salts (e.g., NaIO₃, NaIO₄). colab.wswikipedia.org For instance, a system of NaIO₃/I₂ in an acidic medium like acetic acid has been successfully used for the mono-iodination of benzo(1,3)dioxole, yielding 5-iodobenzo(1,3)dioxole in high yield. colab.ws

To achieve di-substitution to form 5,6-diiodobenzo(1,3)dioxole, more forcing reaction conditions would be necessary, such as increased temperature, longer reaction times, or a higher stoichiometry of the iodinating reagents. A representative, though generalized, reaction system is presented in the table below.

Table 1: Representative Reactant System for Direct Diiodination

| Precursor | Reagents | Oxidant | Solvent | Conditions |

|---|

Note: This table represents a generalized system based on common oxidative iodination methods. Specific optimized conditions for the synthesis of this compound may vary.

Mechanistic Postulations for Regioselective Diiodination

The regiochemical outcome of the diiodination of benzo(1,3)dioxole is governed by the principles of electrophilic aromatic substitution. The methylenedioxy group is a powerful activating, ortho- and para-directing group due to the +M (mesomeric) effect of the oxygen atoms, which increases electron density at the 4, 5, 6, and 7 positions of the aromatic ring.

First Iodination: The initial electrophilic attack by the iodonium (B1229267) ion (I⁺) will preferentially occur at the para-position (position 5) relative to one of the oxygen atoms, which is sterically more accessible than the ortho-positions (4 and 7). This leads to the formation of the intermediate 5-iodobenzo(1,3)dioxole. colab.ws

Second Iodination: The introduction of the second iodine atom is directed by both the activating methylenedioxy group and the deactivating, ortho-, para-directing first iodine atom. The strong activating effect of the methylenedioxy bridge still dominates, directing the second electrophile to the available ortho-positions relative to itself (positions 4, 6, and 7). Of these, position 6 is electronically favored and sterically accessible, leading to the formation of the 5,6-diiodo product. Position 4 is sterically more hindered, and position 7 is electronically less favored for the second substitution. This results in the regioselective formation of this compound.

Decarboxylative Iodination Approaches (e.g., Hunsdiecker-Type Reactions)

An alternative synthetic route involves the decarboxylative halogenation of a suitable dicarboxylic acid precursor, a transformation known as the Hunsdiecker reaction or one of its modifications. acs.org

Precursor Compounds and Reagent Combinations

The logical precursor for the synthesis of this compound via this method is benzo[d] mdma.chorganic-chemistry.orgdioxole-5,6-dicarboxylic acid . The classic Hunsdiecker reaction involves the reaction of the silver salt of the carboxylic acid with a halogen. acs.orgacs.org However, various modifications exist that use different metal salts or reagents.

Research into decarboxylative halogenations has shown that this approach can be challenging for this specific substrate. In a study utilizing a modified Hunsdiecker reaction with lead tetraacetate (Pb(OAc)₄) and iodine (I₂), the reaction of benzo[d] mdma.chorganic-chemistry.orgdioxole-5,6-dicarboxylic acid yielded only trace amounts of the desired 5,6-diiodobenzo[d] mdma.chorganic-chemistry.orgdioxole. nih.govalfa-chemistry.com In contrast, the analogous reaction using bromine as the halogen source successfully produced 5,6-dibromobenzo[d] mdma.chorganic-chemistry.orgdioxole in a moderate yield of 45%. nih.govalfa-chemistry.com This suggests that the iododecarboxylation of this particular aromatic dicarboxylic acid is an inefficient process under these conditions.

Table 2: Hunsdiecker-Type Reaction for 5,6-Dihalobenzo(1,3)dioxoles

| Precursor | Reagents | Halogen Source | Product | Reported Outcome |

|---|---|---|---|---|

| Benzo[d] mdma.chorganic-chemistry.orgdioxole-5,6-dicarboxylic acid | Lead Tetraacetate | Iodine (I₂) | This compound | Trace amounts nih.govalfa-chemistry.com |

Elucidation of Radical-Mediated Reaction Mechanisms

The Hunsdiecker reaction is understood to proceed through a free-radical chain mechanism. acs.org The key steps for a dicarboxylic acid precursor are as follows:

Formation of Acyl Hypoiodite (B1233010): The starting carboxylic acid (or its salt) reacts with the reagent system (e.g., Pb(OAc)₄ and I₂) to form an unstable acyl hypoiodite intermediate.

Homolytic Cleavage & Decarboxylation: The weak oxygen-iodine bond in the acyl hypoiodite undergoes homolytic cleavage upon initiation (e.g., by heat or light) to form an acyloxy radical and an iodine radical. The acyloxy radical is unstable and rapidly loses a molecule of carbon dioxide (CO₂) to generate an aryl radical.

Halogen Abstraction: The newly formed aryl radical then abstracts an iodine atom from another molecule of the acyl hypoiodite or another iodine source in the reaction mixture to form the final aryl iodide product and propagate the radical chain.

For a dicarboxylic acid, this process would need to occur twice. The low yield observed for the diiodination suggests that side reactions or inhibition of the radical cycle may be significant issues for this specific substrate. alfa-chemistry.com

Emerging and Adaptable Synthetic Strategies for Diiodinated Benzo(1,3)dioxole Derivatives

Modern organic synthesis offers a range of advanced techniques that could potentially be adapted for the preparation of this compound, overcoming the limitations of classical methods. While specific examples for this exact molecule are not prominent, the strategies are applicable to the synthesis of diiodinated benzodioxole derivatives in general.

One promising area is transition-metal-catalyzed C-H activation and functionalization . Palladium-catalyzed direct arylation reactions, for example, have become powerful tools for forming carbon-halogen bonds. A hypothetical strategy could involve a directed C-H iodination, where a directing group installed on the benzo(1,3)dioxole framework guides a palladium catalyst to selectively iodinate the 5 and 6 positions.

Furthermore, the use of hypervalent iodine(III) reagents offers mild and efficient alternatives for iodination. mdma.ch Reagents like (diacetoxyiodo)benzene (B116549) (DIB or PIDA) in the presence of an iodine source can facilitate electrophilic iodination under gentle conditions and could potentially be optimized for regioselective di-substitution. mdma.ch

These emerging methods provide potential future pathways for the efficient and selective synthesis of this compound and related structures, avoiding the harsh conditions or low yields associated with some traditional approaches.

Catalytic and Lewis Acid-Mediated Cyclization and Halogenation Protocols

The direct iodination of 1,3-benzodioxole (B145889) stands as a primary method for synthesizing this compound. A documented procedure involves the use of N-iodosuccinimide (NIS) as the iodinating agent. In this electrophilic aromatic substitution reaction, a Brønsted acid, such as trifluoroacetic acid (TFA), is employed to enhance the reactivity of NIS. chemicalbook.com The reaction typically proceeds in a polar aprotic solvent like acetonitrile (B52724). The mechanism involves the protonation of NIS by the acid, which makes the iodine atom more electrophilic and susceptible to attack by the electron-rich aromatic ring of the benzodioxole.

While direct halogenation is effective, the formation of the benzodioxole ring itself can be achieved through catalytic cyclization. Generally, the reaction of a catechol (1,2-dihydroxybenzene) with a dihalomethane (like dichloromethane) in the presence of a base and a polar aprotic solvent can form the benzo uni-regensburg.dedioxole ring system. google.com Lewis acids are also pivotal in such cyclization cascades. For instance, Lewis acids like Yb(OTf)₃, Sc(OTf)₃, and others are known to catalyze ring-opening and cyclization reactions to form various heterocyclic systems. uni-regensburg.de In the context of benzodioxole synthesis, a Lewis acid could activate a catechol derivative and a methylene (B1212753) precursor to facilitate the ring closure. rsc.org This approach is particularly relevant when starting from substituted catechols to build more complex benzodioxole structures.

Considerations for Scalable and Industrial Synthesis

For the synthesis of this compound to be viable on an industrial scale, factors such as cost, safety, reaction time, and ease of purification are paramount. google.com A process that is economical and readily reproducible is essential. google.com

The direct iodination of 1,3-benzodioxole using NIS and TFA presents some challenges for large-scale production. A reaction time of several days is often not economically feasible in an industrial setting. Furthermore, the cost of reagents like NIS for large-scale synthesis needs careful consideration.

Methodological Advancements in Synthesis Optimization

Optimizing the synthesis of this compound involves a careful study of reaction parameters to maximize yield and purity while minimizing reaction time and cost.

Influence of Solvent Systems and Temperature Profiles on Reaction Efficiency and Yield

The choice of solvent and the reaction temperature are critical variables that can significantly impact the outcome of the synthesis. niscpr.res.in In the synthesis of halogenated benzodioxoles, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are frequently used. These solvents are effective at dissolving the reagents and facilitating the ionic mechanisms often involved in electrophilic aromatic substitution.

Temperature control is equally crucial. While some laboratory procedures are conducted at room temperature, industrial processes may require elevated temperatures (e.g., 80–100°C) to accelerate reaction rates and improve throughput. However, higher temperatures can also lead to the formation of undesired by-products or decomposition of the desired product. Therefore, an optimal temperature profile must be established that balances reaction speed with selectivity and yield. For instance, in some syntheses, careful temperature control is the key to isolating the desired product in high purity without the need for extensive purification.

Table 1: Influence of Reaction Parameters on Synthesis

| Parameter | Influence on Reaction | Examples/Considerations |

|---|---|---|

| Solvent | Affects reagent solubility, reaction rate, and sometimes product selectivity. | Polar aprotic solvents (Acetonitrile, DMF, DMSO) are common for iodination reactions. |

| Temperature | Controls the rate of reaction and can influence the formation of side products. | Room temperature may be used for selectivity, while elevated temperatures (80-100°C) can increase speed. |

| Catalyst | Activates reagents and can control the regioselectivity of the reaction. | Brønsted acids (TFA) or Lewis acids (FeCl₃, Yb(OTf)₃) can be used. chemicalbook.comuni-regensburg.dersc.org |

Advanced Purification Techniques for High-Purity this compound

Achieving high purity of the final this compound product is essential for its subsequent use. Several purification techniques can be employed, ranging from standard laboratory methods to more advanced industrial-scale processes.

Following synthesis, a common workup involves partitioning the crude product between an organic solvent, like ethyl acetate, and water to remove inorganic salts and water-soluble impurities. commonorganicchemistry.com The primary purification methods for solid organic compounds include:

Recrystallization: This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. It is a cost-effective method for obtaining highly pure crystalline solids.

Column Chromatography: High-Performance Liquid Chromatography (HPLC) and flash column chromatography are powerful techniques for separating the desired compound from by-products and unreacted starting materials based on their differential adsorption to a stationary phase. sigmaaldrich.com HPLC offers higher resolution and is suitable for achieving very high purity levels. sigmaaldrich.com

Steam Distillation: For compounds that are volatile in steam and immiscible with water, steam distillation can be an effective and economical purification method, particularly on a larger scale. google.com This process can separate the product from non-volatile impurities. The product is distilled along with steam, condensed, and then separated from the water. google.com

Trituration: This involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This simple washing procedure can significantly enhance the purity of the final product.

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound. sigmaaldrich.com

Table 2: Comparison of Purification Techniques

| Purification Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures. | Cost-effective, can yield very high purity. | Requires finding a suitable solvent system; product loss in mother liquor. |

| Column Chromatography (HPLC) | Differential adsorption/partitioning. | High resolution, excellent for complex mixtures. sigmaaldrich.com | Can be expensive and time-consuming, requires significant solvent usage. |

| Steam Distillation | Volatility of the compound in steam. | Economical for large scale, effective for non-volatile impurities. google.com | Compound must be steam-volatile and stable at 100°C. |

| Trituration | Differential solubility at a constant temperature. | Simple, fast, and uses minimal solvent. | Less effective for impurities with similar solubility to the product. |

Reaction Chemistry and Mechanistic Investigations of 5,6 Diiodobenzo 1,3 Dioxole

Substitution Reactions Involving the Iodine Moieties

The carbon-iodine bonds in 5,6-diiodobenzo nih.govnih.govdioxole are the primary sites for substitution reactions, allowing for the introduction of a wide array of functional groups. These transformations can proceed through either nucleophilic or electrophilic pathways, and are also amenable to modern cross-coupling methodologies.

Nucleophilic Aromatic Substitution Pathways

While nucleophilic aromatic substitution (SNAAr) on unactivated aryl halides is generally challenging, the presence of two electron-withdrawing iodine atoms on the benzodioxole ring can facilitate such reactions with potent nucleophiles. A notable example is the Rosenmund-von Braun reaction, where the iodo groups are displaced by a cyanide nucleophile. For instance, the reaction of 5,6-diiodobenzo nih.govnih.govdioxole with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures leads to the formation of 5,6-dicyanobenzo nih.govnih.govdioxole. publish.csiro.au This transformation is pivotal for the synthesis of various nitrogen-containing heterocyclic compounds.

The versatility of the iodine substituents is further demonstrated in various palladium-catalyzed cross-coupling reactions, which, while not strictly following a classical SNAAr mechanism, involve the formal substitution of the iodide. These reactions are workhorses in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction pairs the diiodo compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This method is highly effective for forming biaryl structures or for introducing alkyl or vinyl groups. researchgate.netnih.govuwindsor.casnnu.edu.cn The general applicability of the Suzuki reaction makes it a go-to method for constructing complex molecular frameworks. wikipedia.org

Sonogashira Coupling: This coupling reaction involves the use of a terminal alkyne as the coupling partner, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is an efficient method for the synthesis of arylalkynes. beilstein-journals.orgnih.gov The reaction conditions are generally mild, allowing for a broad substrate scope. wikipedia.org The regioselectivity of the Sonogashira coupling can be controlled in polyiodinated benzenes, with the reaction often occurring at the less sterically hindered iodine. rsc.org

Stille Coupling: The Stille reaction utilizes organotin reagents as coupling partners in a palladium-catalyzed process. organic-chemistry.orgwikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of the organotin reagents. organic-chemistry.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

A representative table of these coupling reactions is provided below:

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | Biaryls, Aryl-Alkyls, Aryl-Vinyls |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | Arylalkynes |

| Stille | R-Sn(Alkyl)₃ | Pd(0) catalyst | Biaryls, Aryl-Vinyls, Aryl-Alkyls |

Electrophilic Substitution Reactions and Functionalization

Further functionalization of the 5,6-diiodobenzo nih.govnih.govdioxole aromatic ring can be achieved through electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents. The methylenedioxy group is an ortho, para-director and an activating group due to its ability to donate electron density to the ring via resonance. Conversely, the iodine atoms are ortho, para-directors but are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their weaker resonance donation. wikipedia.orgmasterorganicchemistry.com

Given that the positions ortho and para to the methylenedioxy group are already occupied by iodine atoms, further electrophilic attack is directed to the remaining available positions, which are the C4 and C7 positions. The combined deactivating effect of the two iodine atoms makes the aromatic ring less nucleophilic, often requiring harsher reaction conditions for electrophilic substitution to occur compared to unsubstituted benzo nih.govnih.govdioxole. researchgate.net

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. These reactions are often challenging on heavily deactivated rings.

The iodination of aromatic compounds is a type of electrophilic aromatic substitution that introduces an iodine atom onto an aromatic ring. fiveable.me This process typically requires an oxidizing agent to convert molecular iodine into a more potent electrophilic species. libretexts.org

Oxidation and Reduction Chemistry of the Benzo(1,3)dioxole Core and Iodine Substituents

The 5,6-diiodobenzo nih.govnih.govdioxole molecule can undergo both oxidation and reduction reactions, targeting either the benzodioxole core or the iodine substituents.

The benzo nih.govnih.govdioxole ring system is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. publish.csiro.au Oxidation can result in the cleavage of the methylenedioxy bridge to form a catechol derivative. google.com Under certain conditions, oxidation can also lead to the formation of quinones. For example, the oxidation of some 2,2-disubstituted 1,3-benzodioxoles with lead tetraacetate can yield 5,6-dione derivatives. publish.csiro.au The cytochrome P-450 enzyme system can catalyze the oxidation of 1,3-benzodioxoles, leading to the formation of a 2-hydroxy derivative, which can then be further metabolized. nih.gov

The iodine substituents can also be oxidized to higher oxidation states, forming hypervalent iodine compounds. nih.gov These compounds, such as iodoso and iodoxy derivatives, are powerful oxidizing agents themselves and have applications in organic synthesis.

Conversely, the iodine atoms can be removed through reduction. This can be achieved using various reducing agents, such as catalytic hydrogenation or by using samarium metal in the presence of a catalytic amount of iodine. thieme-connect.com The reduction of aromatic nitro compounds to primary amines can be achieved using samarium metal with a catalytic amount of iodine, and this method is tolerant of halogen substituents on the aromatic ring. thieme-connect.com

Intramolecular and Intermolecular Reactivity Patterns Governed by Electronic and Steric Factors

The reactivity of 5,6-diiodobenzo nih.govnih.govdioxole is a delicate balance of electronic and steric effects.

Electronic Effects:

The methylenedioxy group is an electron-donating group (+M effect), which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Steric Effects:

The two large iodine atoms are situated adjacent to each other, creating significant steric hindrance. This "ortho effect" can influence the approach of reagents and the stability of transition states. wikipedia.org For instance, steric hindrance can affect the rate of abstraction of the iodine atoms by radicals. acs.org In electrophilic aromatic substitution, steric hindrance from a substituent can disfavor attack at the ortho position. libretexts.org The presence of bulky ortho substituents can also influence the regioselectivity of metal-catalyzed cross-coupling reactions. nih.gov

These electronic and steric factors collectively govern the molecule's reactivity in various transformations, influencing reaction rates, product distributions, and the feasibility of certain reactions.

Kinetic and Thermodynamic Aspects of 5,6-DIIODOBENZO(1,3)DIOXOLE Transformations

The kinetic and thermodynamic parameters of reactions involving 5,6-diiodobenzo nih.govnih.govdioxole are crucial for understanding and optimizing synthetic procedures. While specific kinetic and thermodynamic data for this exact molecule are not extensively documented in readily available literature, general principles can be applied.

Kinetics:

The rates of substitution reactions at the iodine centers are influenced by several factors, including the nature of the nucleophile or electrophile, the solvent, the temperature, and the catalyst used (in the case of cross-coupling reactions).

For palladium-catalyzed reactions, the choice of ligand can significantly impact the reaction rate. harvard.edu

In electrophilic aromatic substitution, the deactivating nature of the iodine atoms will generally lead to slower reaction rates compared to unsubstituted or activated benzodioxoles.

Thermodynamics:

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making its cleavage more thermodynamically favorable in many reactions.

The formation of stable products, such as the highly conjugated systems resulting from cross-coupling reactions, provides a thermodynamic driving force for these transformations.

Thermodynamic properties for iodinated compounds are available and can be used to estimate the energetics of reactions involving 5,6-diiodobenzo nih.govnih.govdioxole. ukzn.ac.zascience.gov

A deeper understanding of the kinetic and thermodynamic landscape of these reactions would require dedicated experimental studies, including reaction rate measurements under various conditions and calorimetric studies to determine enthalpy changes.

Advanced Structural Elucidation and Spectroscopic Characterization of 5,6 Diiodobenzo 1,3 Dioxole

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and conformational features of a molecule, as well as how molecules pack together in the crystal lattice. However, a thorough search of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray structure of 5,6-diiodobenzo(1,3)dioxole.

Determination of Molecular Geometry and Conformational Features

There is no published single-crystal X-ray diffraction data available for this compound. Consequently, precise, experimentally determined details regarding its molecular geometry, such as bond lengths, bond angles, and the conformation of the dioxole ring, are not known.

Supramolecular Assembly and Intermolecular Interaction Networks (e.g., Hydrogen Bonding, π-π Stacking)

Without a crystal structure, the supramolecular assembly and intermolecular interaction networks for this compound cannot be described. Analysis of features such as potential halogen bonding involving the iodine atoms, hydrogen bonding, or π-π stacking interactions is contingent on the availability of crystallographic data, which is currently not available.

Crystallographic Parameters and Space Group Determination

No crystallographic studies have been published for this compound. Therefore, key crystallographic parameters such as unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group have not been determined.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | N/A |

| Space Group | N/A |

| a (Å) | N/A |

| b (Å) | N/A |

| c (Å) | N/A |

| α (°) | N/A |

| β (°) | N/A |

| γ (°) | N/A |

| Volume (ų) | N/A |

| Z | N/A |

| Calculated Density (g/cm³) | N/A |

N/A: Data not available in published literature.

Solid-State and Solution-Phase Spectroscopic Investigations

Spectroscopic techniques are essential for confirming molecular structure, assessing purity, and studying molecular dynamics in both solid and solution states.

Application of Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules. A search of the scientific literature did not uncover any published ¹H or ¹³C NMR spectra or data for this compound. While NMR data exists for isomeric compounds such as 5-iodo-6-nitro-1,3-benzodioxole, this information is not applicable to the title compound. Therefore, experimental NMR data for structural confirmation and purity assessment of this compound is not available.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | N/A | N/A | N/A | N/A |

| ¹³C | N/A | N/A | N/A | N/A |

N/A: Data not available in published literature.

Other Advanced Spectroscopic Techniques for Elucidating Molecular Structure and Dynamics

Other advanced spectroscopic methods, such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Raman spectroscopy, provide complementary structural information. IR spectroscopy identifies functional groups based on their vibrational frequencies, while MS provides information about the mass and fragmentation pattern of the molecule. To date, no specific experimental data from these or other advanced spectroscopic techniques for this compound has been reported in the peer-reviewed literature.

Theoretical and Computational Chemistry Studies of 5,6 Diiodobenzo 1,3 Dioxole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are at the forefront of computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between accuracy and computational cost. DFT calculations can predict a wide range of molecular properties for 5,6-diiodobenzo(1,3)dioxole. By modeling the molecule's electron density, researchers can gain insights into its stability and reactivity.

Key molecular properties that can be calculated using DFT include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

| Calculated Property | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the susceptibility of the molecule to electrophilic attack. |

| LUMO Energy | Indicates the susceptibility of the molecule to nucleophilic attack. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |

| Molecular Electrostatic Potential | Identifies reactive sites for electrophilic and nucleophilic reactions. |

| Dipole Moment | Predicts the molecule's interaction with polar solvents and other polar molecules. |

The arrangement of molecules in a crystal is governed by a complex network of non-covalent interactions. Understanding these interactions is crucial for predicting the crystal packing and, consequently, the material's physical properties. For this compound, the presence of two iodine atoms suggests that halogen bonding could play a significant role in its crystal structure, in addition to other interactions like π-stacking and C-H···O hydrogen bonds.

| Type of Non-Covalent Interaction | Potential Role in the Crystal Lattice of this compound |

|---|---|

| Halogen Bonding (C-I···O/N/π) | The electrophilic region on the iodine atoms can interact with nucleophilic sites on adjacent molecules, strongly influencing the crystal packing. |

| π-π Stacking | Interactions between the aromatic rings of neighboring molecules can contribute to the stability of the crystal structure. |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds between the hydrogen atoms of the benzodioxole ring and the oxygen atoms of the dioxole moiety can further stabilize the crystal lattice. |

| van der Waals Forces | These ubiquitous forces contribute to the overall cohesion of the crystal. |

Computational Mechanistic Elucidation of Synthetic and Transformation Pathways

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experiments alone. For this compound, computational methods can be used to explore potential synthetic routes and predict the outcomes of various chemical transformations.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Computational studies can thus be used to:

Propose and evaluate reaction mechanisms: By comparing the activation energies of different possible pathways, the most likely mechanism can be identified.

Predict regioselectivity and stereoselectivity: The relative energies of different product isomers can be calculated to predict the major product of a reaction.

Understand the role of catalysts: Computational models can be used to study how a catalyst interacts with the reactants to lower the activation energy of a reaction.

For example, in a hypothetical nucleophilic aromatic substitution reaction on this compound, computational methods could be used to determine which of the two iodine atoms is more susceptible to substitution and to calculate the activation energy for the reaction.

In Silico Modeling for Structure-Reactivity Relationships

In silico modeling, which encompasses techniques like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. These models are widely used in drug discovery and materials science to screen large libraries of virtual compounds and to prioritize candidates for synthesis and experimental testing.

For a series of derivatives of this compound, a QSAR or QSPR model could be developed to predict a specific property of interest, such as reactivity in a particular reaction or a specific biological activity. The first step in building such a model is to calculate a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods are then used to develop a mathematical equation that relates these descriptors to the observed activity or property.

Advanced Computational Methodologies for Molecular Dynamics and Conformational Analysis

While quantum chemical calculations are typically performed on static molecular structures, molecules are in reality dynamic entities that are constantly in motion. Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and dynamic properties.

An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule over a period of time, resulting in a trajectory that describes how the positions and velocities of the atoms change over time. From this trajectory, a wealth of information can be extracted, including:

Conformational preferences: By analyzing the distribution of different molecular conformations over time, the most stable and populated conformations can be identified.

Vibrational motions: The simulation can reveal the characteristic vibrational modes of the molecule.

Interactions with solvent: If the simulation is performed in a solvent box, the interactions between the solute and solvent molecules can be studied in detail.

MD simulations can be particularly useful for understanding how this compound might interact with a biological target, such as a protein or a nucleic acid, by providing a dynamic picture of the binding process.

Applications of 5,6 Diiodobenzo 1,3 Dioxole in Synthetic Organic Chemistry

Role as a Versatile Building Block for Constructing Complex Organic Molecules

As a versatile building block, 5,6-diiodobenzo(1,3)dioxole serves as a foundational component for creating intricate organic structures. beilstein-journals.orgnih.govulisboa.ptenamine.net This utility stems from the strategic placement of the iodo groups, which can be readily transformed into other functional groups, thereby allowing for the assembly of diverse molecular architectures.

Precursor in Multistep Organic Synthesis Sequences

In the realm of multistep synthesis, this compound often acts as a key starting material or intermediate. organic-chemistry.org Its di-iodinated nature allows for sequential and selective functionalization, a critical aspect in the lengthy and complex process of building elaborate molecules. youtube.com For instance, one iodine atom can be selectively reacted while the other remains for a subsequent transformation, providing a controlled and stepwise approach to the target molecule. This step-by-step modification is a cornerstone of modern organic synthesis, enabling the construction of molecules with high precision.

The benzo[d] govtgirlsekbalpur.comdioxole core is a common motif in many natural products and pharmacologically active compounds. researchgate.netnih.gov Therefore, this compound provides a convenient entry point to a wide range of these important molecular classes. The synthesis of various substituted benzo[d] govtgirlsekbalpur.comdioxole derivatives often begins with a di-iodinated precursor, highlighting its fundamental role in accessing this privileged scaffold. rsc.org

Strategic Utility in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. govtgirlsekbalpur.comscribd.comonlineorganicchemistrytutor.com In this context, this compound is a valuable synthon, representing a benzo[d] govtgirlsekbalpur.comdioxole unit with two reactive handles. When planning the synthesis of a complex molecule containing a substituted benzo[d] govtgirlsekbalpur.comdioxole moiety, chemists can strategically "disconnect" the molecule at the points of substitution, leading back to this compound as a logical precursor.

The presence of two iodine atoms offers flexibility in the retrosynthetic plan. Depending on the desired substitution pattern in the target molecule, different disconnection strategies can be envisioned, all converging on this di-iodinated building block. This versatility makes it a powerful tool in the arsenal (B13267) of a synthetic chemist for designing efficient and logical synthetic routes.

Functionality as a Reagent in Catalytic and Stoichiometric Transformations

Beyond its role as a structural component, this compound also functions as a reagent in a variety of chemical transformations. The carbon-iodine bonds are relatively weak and susceptible to cleavage, making them ideal for participation in reactions that form new carbon-carbon or carbon-heteroatom bonds.

Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. researchgate.netwikipedia.org This reaction involves the coupling of an organohalide (in this case, the di-iodo compound) with an organoboron species in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. nih.gov The reaction of this compound with various aryl or vinyl boronic acids allows for the introduction of two new substituents onto the benzo[d] govtgirlsekbalpur.comdioxole ring system. This provides a direct and efficient route to a wide array of biaryl and styrenyl derivatives, which are common structural motifs in pharmaceuticals and materials science.

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Arylboronic acid | Palladium complex | 5,6-Diarylbenzo(1,3)dioxole | Suzuki-Miyaura Coupling |

| This compound | Vinylboronic acid | Palladium complex | 5,6-Divinylbenzo(1,3)dioxole | Suzuki-Miyaura Coupling |

Mediating Agent in Specific Chemical Processes

While less common than its role in cross-coupling, di-iodoaromatic compounds can act as mediating agents in certain chemical processes. In some instances, the iodine atoms can participate in halogen bonding interactions or facilitate single-electron transfer processes, influencing the course of a reaction without being incorporated into the final product. The specific applications of this compound as a mediating agent are an area of ongoing research.

Development of Novel Synthetic Routes Utilizing this compound as a Key Intermediate

The unique reactivity of this compound has spurred the development of new synthetic methodologies. nih.govbeilstein-journals.orgresearchgate.net Researchers are continually exploring novel ways to leverage the two iodine atoms to construct increasingly complex and diverse molecular architectures. These efforts often focus on developing more efficient, selective, and environmentally friendly synthetic transformations. mdpi.combeilstein-journals.org

For example, new catalytic systems are being developed to achieve selective mono- or di-functionalization of this compound with a broader range of coupling partners. nih.govmdpi.com Additionally, methods that combine cross-coupling reactions with subsequent cyclization steps are being explored to rapidly build polycyclic systems incorporating the benzo[d] govtgirlsekbalpur.comdioxole core. The development of such novel routes is crucial for expanding the chemical space accessible from this versatile building block and for enabling the synthesis of next-generation pharmaceuticals and functional materials.

Exploration of Research Avenues Beyond Core Organic Synthesis for 5,6 Diiodobenzo 1,3 Dioxole

Advanced Materials Science Research and Industrial Applications

The primary role of 5,6-diiodobenzo(1,3)dioxole appears to be as a synthetic intermediate or building block for creating more complex molecules, rather than as a final functional material or high-volume industrial chemical itself.

Development of Specialty Chemicals and Functional Materials

While specific examples are not documented, the structure of this compound makes it a candidate for synthesizing specialty chemicals. The two iodine atoms can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are powerful methods for creating new carbon-carbon or carbon-heteroatom bonds. This allows the benzodioxole core to be incorporated into larger, more complex architectures, potentially for the development of:

Organic semiconductors

Liquid crystals

Specialized polymers

Ligands for metal catalysts

The table below outlines the potential of this compound as a precursor in synthetic chemistry.

| Property | Description | Potential Application |

| Chemical Formula | C₇H₄I₂O₂ | - |

| Molecular Weight | 373.91 g/mol | - |

| Key Functional Groups | Two Carbon-Iodine Bonds | Serve as reactive sites for cross-coupling reactions (e.g., Suzuki, Sonogashira). |

| Core Structure | Benzo(1,3)dioxole | A common scaffold found in natural products and pharmaceuticals. |

| Potential Role | Synthetic Building Block | Precursor for creating complex organic molecules, polymers, or ligands. |

Future Research Directions and Concluding Perspectives on 5,6 Diiodobenzo 1,3 Dioxole

Advancements in Sustainable and Green Synthetic Methodologies

The future synthesis of 5,6-diiodobenzo(1,3)dioxole will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. Traditional synthetic routes often rely on harsh reagents and organic solvents, generating significant waste. Future research should focus on developing eco-friendly alternatives. This includes the exploration of greener solvents (e.g., water, supercritical fluids, or bio-based solvents), the use of solid-supported reagents and catalysts for easier separation and recycling, and the adoption of energy-efficient techniques like microwave-assisted or sonochemical synthesis.

For instance, the direct iodination of benzo(1,3)dioxole could be optimized using milder iodinating agents and recyclable catalysts, minimizing the formation of hazardous byproducts. Furthermore, developing continuous flow processes for its synthesis could offer better control over reaction parameters, increase yields, and enhance safety, representing a significant step towards sustainable industrial production.

| Feature | Conventional Synthetic Approach | Proposed Green Synthetic Approach |

| Starting Material | Benzo(1,3)dioxole | Benzo(1,3)dioxole or Catechol & Dihalomethane |

| Iodinating Agent | Iodine/Periodic Acid in Acetic Acid | Molecular Iodine with a recyclable catalyst (e.g., solid acid) |

| Solvent | Halogenated solvents (e.g., Chloroform) | Green solvents (e.g., Ethanol, water, or solvent-free conditions) |

| Energy Source | Conventional heating (reflux) | Microwave irradiation or Ultrasound |

| Workup | Solvent extraction, multiple washes | Simple filtration to recover catalyst, minimal purification |

| Waste Generation | High E-factor; acidic and halogenated waste | Low E-factor; recyclable catalyst, less toxic waste |

Deeper Mechanistic Understanding of Complex Transformations

While this compound is primarily valued as a scaffold, a profound understanding of the mechanisms governing its reactions is crucial for unlocking its full potential. The two C-I bonds are ripe for a variety of transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). Future research should employ a combination of experimental and computational methods to elucidate the intricate details of these reactions.

Computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in mapping reaction pathways, identifying transition states, and calculating activation energies for reactions involving this specific substrate. Such studies can explain the regioselectivity of sequential coupling reactions, the influence of the benzodioxole ring's electronics on the reactivity of the iodine atoms, and the role of different catalysts and ligands. This deeper mechanistic insight will enable chemists to design more efficient, selective, and robust synthetic protocols for creating novel and complex molecules.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis and drug discovery. For a compound like this compound, these technologies can be applied in several impactful ways. Computer-Aided Synthesis Planning (CASP) tools, powered by ML algorithms, can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying pathways that are non-intuitive to human chemists.

Furthermore, forward-prediction models can forecast the outcomes of unknown reactions, including yields and potential side products, thereby accelerating the optimization process and reducing experimental failures. In the realm of compound design, AI can be used to generate new virtual libraries of this compound derivatives and predict their biological activities or material properties based on Structure-Activity Relationship (SAR) data. This in silico screening can prioritize the synthesis of the most promising candidates for applications in medicine, agrochemicals, or materials science.

| AI/ML Application Area | Specific Task for this compound | Potential Impact |

| Retrosynthesis | Proposing novel synthetic pathways to the core structure. | Discovery of more efficient and sustainable routes. |

| Reaction Prediction | Predicting yields and regioselectivity of cross-coupling reactions. | Faster optimization of reaction conditions, reduced waste. |

| Property Prediction | Forecasting biological activity (e.g., kinase inhibition) of new derivatives. | Prioritization of high-potential molecules for synthesis. |

| De Novo Design | Generating novel molecular structures based on the benzodioxole scaffold. | Expansion of chemical space for drug and materials discovery. |

Expanding the Scope of Applications through Rational Design

The true value of this compound lies in its potential as a starting point for a vast array of more complex molecules. Future research will heavily rely on rational design and the systematic exploration of Structure-Activity Relationships (SAR) to develop new functional compounds. The diiodo- functionality allows for precise, stepwise introduction of different substituents at the 5- and 6-positions.

This capability is ideal for creating focused libraries of compounds to probe biological targets or to fine-tune the electronic and physical properties of materials. For example, in medicinal chemistry, derivatives could be designed as specific enzyme inhibitors or receptor antagonists by systematically varying the substituents to optimize binding interactions. In materials science, introducing conjugated systems via cross-coupling could lead to new organic semiconductors, dyes, or ligands for metal-organic frameworks (MOFs) with tailored photophysical properties.

Interdisciplinary Research Opportunities

The unique structural and electronic properties of this compound make it a compelling candidate for interdisciplinary research. Its rigid, planar core is an attractive scaffold for applications that bridge chemistry, biology, and materials science.

Materials Science: The ability to introduce two distinct functional groups allows for the synthesis of monomers for advanced polymers and dendrimers. Its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), liquid crystals, or sensors.

Chemical Biology: The benzodioxole moiety is a key structural feature in numerous natural products and pharmacologically active compounds. Derivatives of this compound could be synthesized as chemical probes or molecular imaging agents to study biological systems.

Medicinal Chemistry: As a versatile building block, it can serve as the foundation for synthesizing novel therapeutic agents. The rigid scaffold can be used to orient pharmacophoric groups in a defined three-dimensional space, facilitating the design of potent and selective drugs.

Collaborations between synthetic chemists, computational scientists, biologists, and materials scientists will be essential to fully exploit the potential of this compound and translate its unique chemical properties into tangible technological and medical advancements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-diiodobenzo[1,3]dioxole, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Direct iodination of benzo[1,3]dioxole derivatives using iodine sources (e.g., N-iodosuccinimide) in the presence of Lewis acids (e.g., FeCl₃) under anhydrous conditions is a common approach .

- Solvent choice (e.g., DCM or DMF) and temperature control (0–25°C) are critical to avoid over-iodination or decomposition. For example, highlights multi-step protocols for brominated analogs, which can be adapted using iodine equivalents .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted iodine and byproducts. Yields typically range from 50–70% for dihalogenated derivatives .

Q. How can researchers confirm the structural integrity of 5,6-diiodobenzo[1,3]dioxole using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Benzo[1,3]dioxole protons resonate at δ 5.9–6.1 ppm (singlet for methylenedioxy group), while iodinated aromatic protons show deshielding (δ 7.2–7.8 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks (M⁺) and isotopic patterns for iodine (m/z 127 and 129) confirm molecular formula .

- IR Spectroscopy : Peaks at 930–960 cm⁻¹ (C–I stretch) and 1240–1260 cm⁻¹ (C–O–C in dioxole) validate functional groups .

Q. What are the key toxicity considerations for handling 5,6-diiodobenzo[1,3]dioxole in laboratory settings?

- Methodological Answer :

- Acute toxicity: Related brominated analogs (e.g., 5,6-dibromobenzo[1,3]dioxole) exhibit moderate toxicity (rat LD₅₀: 185–240 mg/kg via intraperitoneal routes), suggesting strict PPE and fume hood use .

- Thermal decomposition: Heating releases toxic fumes (e.g., HI, CO), requiring inert atmosphere setups .

- Teratogenicity: Structural analogs (e.g., dimethylamino-substituted dioxoles) show reproductive toxicity in animal models, necessitating stringent waste disposal protocols .

Advanced Research Questions

Q. How does the electronic effect of iodine substituents influence the reactivity of benzo[1,3]dioxole in cross-coupling reactions?

- Methodological Answer :

- Iodine’s strong electron-withdrawing effect deactivates the aromatic ring, reducing nucleophilic substitution rates. However, it enhances oxidative stability, enabling Suzuki-Miyaura couplings with arylboronic acids under Pd catalysis .

- Computational studies (DFT) predict regioselectivity in C–I bond activation. For example, iodine at C5/C6 positions directs electrophilic attacks to C4/C7 .

- Experimental validation via kinetic monitoring (HPLC or GC) is recommended to optimize catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzo[1,3]dioxoles?

- Methodological Answer :

- Data normalization : Compare IC₅₀ values across standardized assays (e.g., opioid receptor binding vs. antifungal activity) to isolate structure-activity relationships .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., deiodinated products) that may skew results .

- Crystallographic analysis : Single-crystal X-ray diffraction (as in ) clarifies stereoelectronic effects that influence bioactivity .

Q. Can 5,6-diiodobenzo[1,3]dioxole serve as a precursor for radiopharmaceuticals?

- Methodological Answer :

- Isotope exchange : Replace stable iodine-127 with iodine-125 via nucleophilic aromatic substitution (Na¹²⁵I, CuI catalyst) for imaging applications .

- Biodistribution studies : Radiolabeled analogs require in vivo PET/SPECT imaging in model organisms to assess pharmacokinetics .

- Stability testing : Monitor radiolytic decomposition in saline/PBS buffers at 37°C over 24–48 hours .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.